molecular formula C15H14O9 B1678632 Quercetin CAS No. 6151-25-3

Quercetin

Cat. No. B1678632
CAS RN: 6151-25-3
M. Wt: 338.27 g/mol
InChI Key: GMGIWEZSKCNYSW-UHFFFAOYSA-N
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Description

Quercetin is a plant flavonol from the flavonoid group of polyphenols. It is found in many fruits, vegetables, leaves, seeds, and grains; capers, red onions, and kale are common foods containing appreciable amounts of it . It has a bitter flavor and is used as an ingredient in dietary supplements, beverages, and foods .


Synthesis Analysis

Quercetin is synthesized in plants through the general phenylpropanoid pathway using phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumaroyl-CoA-ligase . Some studies have also explored the synthesis of quercetin analogs and their anticancer activities .


Molecular Structure Analysis

The molecule of quercetin consists of a basic flavonoid skeleton, that is, two benzene rings attached (A, B) to a heterocyclic pyrene ©, and differs from the other flavonoid compounds due to the position of five hydroxyl groups . Quercetin molecules aggregate in π-stacking configurations, with a distance of ≈0.37 nm between the planes of their rings, and form bonds between their hydroxyl groups .


Chemical Reactions Analysis

Quercetin is a potent ROS scavenger due to its chemical structure as it contains a catechol ring in ring B and hydroxyl groups in ring A, which give optimal configuration for the scavenging property . Some studies have also explored the interactions of quercetin with oxidants .


Physical And Chemical Properties Analysis

Quercetin is a bright yellow needle-like crystal with a melting point of 313-314°C. Its molecular formula is C15H10O7 and molecular mass is 302.23 .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

Quercetin is renowned for its antioxidant activities, playing a critical role in combating oxidative stress and inflammation. Studies have highlighted its effectiveness in neutralizing reactive oxygen species (ROS), which are known to cause cellular damage. This property is essential for its potential use in treating diseases related to oxidative stress and inflammation (Boots, Haenen, & Bast, 2008).

Cardiovascular and Neuroprotective Benefits

Quercetin has shown significant potential in the treatment and prevention of cardiovascular diseases due to its ability to improve blood lipid profiles and reduce blood pressure. Its neuroprotective properties, stemming from its potent antioxidant defense mechanism, suggest its applicability in managing neurodegenerative disorders like Alzheimer's and Parkinson's disease (Bhat & Bhat, 2021); (Elumalai & Lakshmi, 2016).

Anticancer Properties

Quercetin's role in cancer prevention and treatment has been extensively researched. It exhibits various anticancer effects, including the ability to induce apoptosis in cancer cells, inhibit tumor growth, and modulate key molecular pathways in cancer development. These properties make quercetin a promising candidate for cancer therapy (Khan et al., 2016); (Murakami, Ashida, & Terao, 2008).

Impact on Metabolic Disorders

Quercetin has shown promise in the management of metabolic disorders such as diabetes and obesity. Its potential in ameliorating insulin resistance, reducing inflammation, and improving lipid metabolism positions it as a valuable agent in managing these conditions (Shi et al., 2019); (Rivera et al., 2008).

Improving Bioavailability and Stability

The bioavailability and stability of quercetin are critical aspects for its effective application. Research has focused on encapsulation techniques and the formulation of quercetin into nanoparticles to enhance its solubility, stability, and overall therapeutic efficacy (Nathiya et al., 2014); (Wang et al., 2016).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGIWEZSKCNYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021219
Record name Quercetin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin dihydrate

CAS RN

6151-25-3
Record name Quercetin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCETIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53B03V78A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
721,000
Citations
GS Kelly - Alternative medicine review, 2011 - go.gale.com
Quercetin is categorized as a flavonol, one of the … of quercetin, kaempferol, and myricetin rather than their aglycone forms (Table 2). Of this, about 13.82 rag/day is in the form of quercetin…
Number of citations: 435 go.gale.com
A Murakami, H Ashida, J Terao - Cancer letters, 2008 - Elsevier
… of quercetin and its metabolic conversion, which underlies its anti-carcinogenic mechanism. Secondly, we focus on the interactions of quercetin … effects of quercetin in cancer. Finally, we …
Number of citations: 822 www.sciencedirect.com
T Okamoto - International journal of molecular …, 2005 - spandidos-publications.com
… However, quercetin is also recognized as genoprotective … quercetin is genotoxic to Salmonella in vitro, quercetin supplements are commercially available in western countries. Quercetin …
Number of citations: 256 www.spandidos-publications.com
AW Boots, GRMM Haenen, A Bast - European journal of pharmacology, 2008 - Elsevier
… Especially the ability of quercetin to scavenge highly reactive … -beneficial effects of the antioxidant quercetin. Firstly, the definitions … Subsequently, the mechanism by which quercetin …
Number of citations: 254 www.sciencedirect.com
JV Formica, W Regelson - Food and chemical toxicology, 1995 - Elsevier
… , quercetin, has been shown to have biological properties consistent with its sparing effect on the cardiovascular system. Quercetin … The amount of quercetin that remains biologically …
Number of citations: 626 www.sciencedirect.com
Y Li, J Yao, C Han, J Yang, MT Chaudhry, S Wang… - Nutrients, 2016 - mdpi.com
In vitro and some animal models have shown that quercetin, … and metabolism of quercetin, especially main effects of quercetin on … have been opened for quercetin. Nevertheless, further …
Number of citations: 383 www.mdpi.com
P Singh, Y Arif, A Bajguz, S Hayat - Plant Physiology and Biochemistry, 2021 - Elsevier
… This review highlights quercetin's role in increasing several … Additionally, this review briefly assesses quercetin's role in mitigating … This review highlights quercetin's role in plants and its …
Number of citations: 161 www.sciencedirect.com
AW Boots, H Li, RPF Schins, R Duffin… - Toxicology and Applied …, 2007 - Elsevier
… quercetin paradox becomes more pronounced, confirming that the formation of thiol reactive quercetin metabolites is involved in the quercetin … stability of quercetin and quercetin did not …
Number of citations: 264 www.sciencedirect.com
P Lakhanpal, DK Rai - Internet Journal of Medical Update, 2007 - akspublication.com
… Quercetin is found in many common foods including apples, tea, onions, nuts, berries, cauliflower, cabbage and many other foods. Quercetin … beneficial health effects of Quercetin, its …
Number of citations: 578 www.akspublication.com
M Ay, A Charli, H Jin, V Anantharam, A Kanthasamy… - Nutraceuticals, 2021 - Elsevier
… Quercetin is a natural flavonoid found abundantly in vegetables and fruits. There is growing evidence suggesting that quercetin has … Mechanistically, quercetin has been shown to exert …
Number of citations: 38 www.sciencedirect.com

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